

analytical methods for 1-(1-Propynyl)cyclohexanol quantification

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Compound of Interest

Compound Name: 1-(1-Propynyl)cyclohexanol

CAS No.: 697-37-0

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An Application Note and Comprehensive Protocol for the Quantification of **1-(1-Propynyl)cyclohexanol**

Abstract

This technical guide provides a detailed and validated analytical method for the accurate quantification of **1-(1-Propynyl)cyclohexanol**, a key chemical intermediate in various synthetic pathways. Recognizing the need for robust and reliable analytical procedures in research and pharmaceutical development, this document outlines a primary method using Gas Chromatography with Flame Ionization Detection (GC-FID). The narrative explains the fundamental principles behind experimental choices, ensuring scientific integrity. Furthermore, a comprehensive protocol for method validation, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines, is presented to establish the method's trustworthiness and suitability for its intended purpose.^{[1][2][3]} This guide is designed to be a practical resource for scientists requiring precise and accurate measurement of this analyte.

Introduction: The Analytical Imperative for **1-(1-Propynyl)cyclohexanol**

1-(1-Propynyl)cyclohexanol (PubChem CID: 230341) is a tertiary alcohol characterized by a cyclohexanol core with a propynyl group attached to the tertiary carbon.^[4] Its chemical structure, C₉H₁₄O, makes it a valuable building block in organic synthesis.

The accurate quantification of **1-(1-Propynyl)cyclohexanol** is critical for several reasons:

- **Reaction Monitoring:** Tracking its consumption or formation during a chemical reaction to determine reaction kinetics and endpoint.
- **Purity Assessment:** Quantifying it as the main component in a drug substance or identifying it as a process-related impurity.
- **Stability Studies:** Assessing its degradation over time under various storage conditions.

Given its volatility and the absence of a strong chromophore for UV-Vis detection, Gas Chromatography (GC) is the most direct and effective analytical technique.^{[5][6]} This note focuses on a GC method using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

Primary Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

The principle of GC involves vaporizing a sample and separating its components in a gaseous mobile phase through a stationary phase housed in a column.^[6] Separation is primarily based on the boiling point of the analytes and their specific interactions with the stationary phase.^[6] FID is an ideal detector for this analyte as it combusts the organic compounds eluting from the column, producing ions that generate a measurable current proportional to the mass of carbon atoms.

Protocol 1: Sample and Standard Preparation

Accurate quantification begins with meticulous sample preparation. The goal is to dissolve the analyte in a suitable solvent and incorporate an internal standard (IS) to correct for variations in

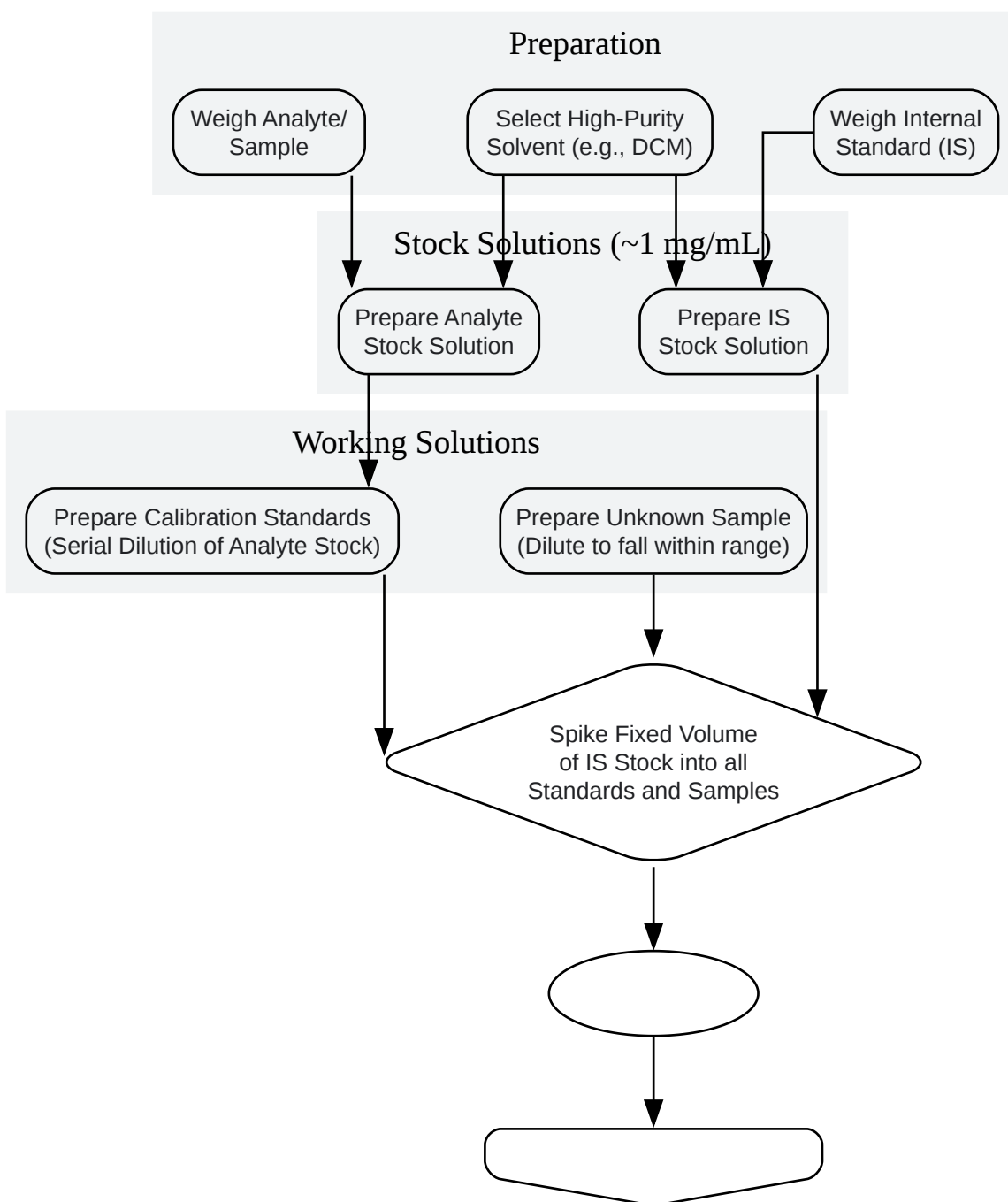
injection volume and detector response.

Internal Standard (IS) Selection: The choice of IS is crucial. It should be a stable compound that is structurally similar to the analyte but well-separated chromatographically. For **1-(1-Propynyl)cyclohexanol**, a suitable IS would be 1-Octanol or Cyclohexylmethanol.

Step-by-Step Protocol:

- **Solvent Selection:** Use a high-purity, volatile solvent in which the analyte and IS are fully soluble. Dichloromethane or Ethyl Acetate are excellent choices.
- **Internal Standard Stock Solution (IS Stock):** Accurately prepare a stock solution of the chosen internal standard (e.g., 1-Octanol) at a concentration of approximately 1 mg/mL in the selected solvent.
- **Calibration Standard Preparation:** a. Prepare a stock solution of **1-(1-Propynyl)cyclohexanol** reference standard at approximately 1 mg/mL in the solvent. b. Perform a serial dilution to create a series of at least five calibration standards covering the expected concentration range of the unknown samples. c. To each calibration standard vial, add a fixed volume of the IS Stock solution so that the final IS concentration is constant across all standards (e.g., 100 µg/mL).
- **Sample (Unknown) Preparation:** a. Accurately weigh the sample containing **1-(1-Propynyl)cyclohexanol** and dissolve it in a known volume of solvent to achieve a concentration within the calibration range. b. Add the same fixed volume of the IS Stock solution as used for the calibration standards. c. Vortex thoroughly to ensure homogeneity.

Diagram: Sample Preparation Workflow



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Caption: Workflow for sample and standard preparation.

Protocol 2: GC-FID Instrumentation and Conditions

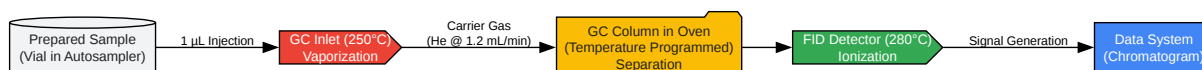
The following parameters are a robust starting point. Optimization may be required based on the specific instrument and potential interfering substances. A non-polar or medium-polarity

column is recommended for good peak shape and resolution.[7]

Parameter	Condition	Rationale
GC System	Agilent 8890 or equivalent	Provides reliable electronic pneumatic control for reproducible retention times.
Column	Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent	A 5% phenyl-methylpolysiloxane phase offers good selectivity for this type of analyte.
Injection Mode	Split (Ratio 20:1)	Prevents column overloading and ensures sharp peaks for quantitative analysis.
Inlet Temperature	250 °C	Ensures rapid and complete vaporization of the analyte and internal standard.
Carrier Gas	Helium or Hydrogen	Inert mobile phase. Hydrogen can offer faster analysis times. [6]
Flow Rate	1.2 mL/min (Constant Flow)	Optimal flow for column efficiency and separation.
Oven Program	Initial: 60 °C, hold 2 min	Allows for focusing of analytes at the head of the column.
Ramp: 15 °C/min to 220 °C	Separates the analyte from the solvent front and other potential impurities.	
Hold: 2 min at 220 °C	Ensures elution of any less volatile components.	
Detector	Flame Ionization Detector (FID)	Universal and sensitive detector for hydrocarbons.
Detector Temp	280 °C	Prevents condensation of analytes in the detector.
Makeup Gas (N ₂)	25 mL/min	

Hydrogen Flow	30 mL/min
Air Flow	300 mL/min
Injection Volume	1 μ L

Diagram: GC-FID Analytical Workflow



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Caption: High-level overview of the GC-FID analysis process.

Protocol 3: Calibration and Quantification

- **System Suitability:** Before analysis, inject a mid-point calibration standard five times. The relative standard deviation (%RSD) for the peak area ratio (Analyte Area / IS Area) should be $\leq 2.0\%$.
- **Calibration Curve Construction:** a. Inject each calibration standard once. b. For each standard, calculate the Peak Area Ratio (PAR) = Peak Area of Analyte / Peak Area of IS. c. Also for each standard, calculate the Concentration Ratio (CR) = Concentration of Analyte / Concentration of IS. d. Plot a graph of PAR (y-axis) versus CR (x-axis). e. Perform a linear regression analysis. The correlation coefficient (R^2) should be ≥ 0.995 .
- **Quantification of Unknown Samples:** a. Inject the prepared unknown sample. b. Calculate the Peak Area Ratio (PAR_unknown) from the resulting chromatogram. c. Determine the Concentration Ratio (CR_unknown) using the equation of the line from the calibration curve: $CR_unknown = (PAR_unknown - y\text{-intercept}) / \text{slope}$. d. Calculate the final concentration of **1-(1-Propynyl)cyclohexanol** in the sample: $Concentration_Analyte = CR_unknown * Concentration_IS$.

Method Validation: Ensuring Trustworthiness and Reliability

A method is only useful if it is proven to be reliable. Method validation demonstrates that an analytical procedure is suitable for its intended purpose.^[2]^[3] The following protocols are based on the ICH Q2(R2) guidelines.^[1]

Protocol 4: Validation Procedures

Parameter	Procedure	Acceptance Criteria (Typical)
Specificity	Analyze a blank solvent, a blank matrix (if applicable), the analyte, the IS, and a mixture.	The analyte peak should be free from interference at its retention time in the blank and well-resolved from the IS and other components.
Linearity & Range	Analyze at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). Plot peak area ratio vs. concentration ratio.	Correlation coefficient (R^2) \geq 0.995.
Accuracy	Perform recovery studies by spiking a blank matrix or placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) with n=3 replicates at each level.	Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability)	Analyze a single standard solution (at 100% concentration) six times (n=6).	%RSD \leq 2.0%. ^[2]
Precision (Intermediate)	Repeat the repeatability study on a different day with a different analyst or on a different instrument.	%RSD between the two sets of data should be \leq 2.0%.
Limit of Detection (LOD)	Determine the signal-to-noise ratio (S/N) for a series of dilute solutions.	S/N ratio of 3:1.
Limit of Quantitation (LOQ)	Determine the S/N for a series of dilute solutions.	S/N ratio of 10:1, with acceptable precision (%RSD \leq 10%). ^[2]
Robustness	Introduce small, deliberate variations to the method	The results should remain unaffected by the changes,

parameters (e.g., oven ramp $\pm 2^{\circ}\text{C}/\text{min}$, flow rate ± 0.1 mL/min, inlet temp $\pm 5^{\circ}\text{C}$) and assess the impact on results. with system suitability criteria still being met.

Alternative Analytical Approaches

- Gas Chromatography-Mass Spectrometry (GC-MS): For unambiguous peak identification, especially in complex matrices or during forced degradation studies, GC-MS is invaluable. It provides mass spectral data that can confirm the identity of **1-(1-Propynyl)cyclohexanol** and help identify unknown impurities. The chromatographic conditions can often be directly transferred from the GC-FID method.[7]
- High-Performance Liquid Chromatography (HPLC): As **1-(1-Propynyl)cyclohexanol** lacks a UV chromophore, standard HPLC-UV is not suitable.[5] However, HPLC with a universal detector like a Refractive Index (RI) detector or a Charged Aerosol Detector (CAD) could be developed. This is often more complex and less sensitive than GC-FID for this type of volatile analyte but can be useful for analyzing non-volatile related substances.[8][9]

Conclusion

The Gas Chromatography-Flame Ionization Detection (GC-FID) method detailed in this application note provides a robust, reliable, and precise system for the quantification of **1-(1-Propynyl)cyclohexanol**. By incorporating an internal standard and adhering to the validation principles outlined by the ICH Q2(R2) guidelines, researchers and drug development professionals can generate high-quality, defensible data for process monitoring, quality control, and stability testing. The provided protocols serve as a comprehensive guide to implementation, from sample preparation to final validation.

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